2-(cyclopentyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Pyrazine
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Overview
Description
2-(cyclopentyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Pyrazine is a chemical compound that features a pyrazine ring substituted with a cyclopentyloxy group and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Pyrazine typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones under acidic conditions.
Introduction of the Cyclopentyloxy Group: The cyclopentyloxy group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrazine ring is replaced by the cyclopentyloxy moiety.
Attachment of the Dioxaborolane Group: The dioxaborolane group is often introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyrazine in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Reagents such as halogenating agents, nucleophiles, and electrophiles are used under various conditions, including acidic, basic, or neutral environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce hydrogenated compounds.
Scientific Research Applications
2-(cyclopentyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Pyrazine has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound’s unique structural properties make it useful in the design and synthesis of novel materials with specific electronic, optical, or mechanical properties.
Biological Research: It can be used as a probe or ligand in biological assays to study enzyme activity, receptor binding, or cellular processes.
Medicinal Chemistry: The compound’s potential bioactivity makes it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 2-(cyclopentyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Pyrazine depends on its specific application
Enzyme Inhibition: The compound may bind to the active site of an enzyme, inhibiting its activity.
Receptor Binding: It may act as an agonist or antagonist by binding to specific receptors on cell surfaces.
DNA Intercalation: The compound may intercalate into DNA, affecting transcription and replication processes.
Comparison with Similar Compounds
Similar Compounds
2-(cyclopentyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a similar structure but with a pyridine ring instead of a pyrazine ring.
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound features an aniline group instead of a pyrazine ring.
Uniqueness
2-(cyclopentyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Pyrazine is unique due to its combination of a pyrazine ring, a cyclopentyloxy group, and a dioxaborolane moiety. This unique structure imparts specific chemical and physical properties that make it valuable in various research and industrial applications.
Properties
Molecular Formula |
C15H23BN2O3 |
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Molecular Weight |
290.17 g/mol |
IUPAC Name |
2-cyclopentyloxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine |
InChI |
InChI=1S/C15H23BN2O3/c1-14(2)15(3,4)21-16(20-14)12-9-17-10-13(18-12)19-11-7-5-6-8-11/h9-11H,5-8H2,1-4H3 |
InChI Key |
URFBIHJELWBWMP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=N2)OC3CCCC3 |
Origin of Product |
United States |
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